Isobutyl 5-(3-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
This compound belongs to the pyrido[2,3-d]pyrimidine family, characterized by a fused bicyclic core with a 1,2,3,4-tetrahydroquinazoline scaffold. Key structural features include:
- Substituents: A 3-chlorophenyl group at position 5, methyl groups at positions 1, 3, and 7, and an isobutyl ester at position 4.
- Functional groups: Two ketone groups at positions 2 and 4, contributing to its electrophilic reactivity.
- Synthesis: Likely synthesized via multicomponent reactions involving amidines and carbonyl compounds, as seen in analogous pyrido[2,3-d]pyrimidine derivatives (e.g., ).

The compound’s structural complexity enables interactions with biological targets, though specific activity data remain unexplored in the provided evidence.
Properties
IUPAC Name |
2-methylpropyl 5-(3-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4/c1-11(2)10-29-20(27)15-12(3)23-18-17(19(26)25(5)21(28)24(18)4)16(15)13-7-6-8-14(22)9-13/h6-9,11,16,23H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKCGYIRCFQDGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC(=CC=C3)Cl)C(=O)OCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties. These compounds interact with human microglia and neuronal cell models.
Mode of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties. They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. A molecular docking study showed that these compounds have favorable interactions with active residues of ATF4 and NF-kB proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Modifications
The following analogs share the pyrido[2,3-d]pyrimidine core but differ in substituents and functional groups:
Spectral and Physicochemical Comparisons
NMR Analysis (Regions of Interest):
- Regions A (C39–C44) and B (C29–C36) : In analogs (e.g., compounds 1 and 7 in ), chemical shifts in these regions vary significantly due to substituent-induced electronic effects. For instance, the 3-chlorophenyl group in the target compound likely deshields adjacent protons, altering δ values compared to 4-chlorophenyl analogs.
- Core Structure Consistency : Most protons in the pyrido[2,3-d]pyrimidine core show minimal δ variation (<0.1 ppm), confirming structural conservation.
Molecular Similarity Metrics:
- Tanimoto and Dice Indexes: Computational studies () suggest that analogs with >70% similarity (e.g., Morgan fingerprints) may share bioactivity. The target compound’s isobutyl ester and methyl groups reduce similarity to simpler analogs (e.g., cyano derivatives in ).
Functional Implications of Substituent Differences
- Chlorophenyl Position : 3-Chlorophenyl (target) vs. 4-chlorophenyl (): The para-substituted analog may exhibit enhanced π-stacking in binding pockets, while meta substitution could favor steric interactions.
- Ester vs. Cyano at C6: The isobutyl ester increases hydrophobicity (logP >3) compared to polar cyano groups, impacting solubility and membrane permeability.
- Methyl Groups : Additional methyl groups at C1, C3, and C7 enhance metabolic stability by blocking oxidative sites.
Research Findings and Limitations
Key Observations
- Lumping Strategy Validity : Compounds with >80% structural overlap (e.g., pyrido[2,3-d]pyrimidines) can be grouped for predictive modeling, as their physicochemical behaviors align ().
- Activity Prediction Challenges: Despite structural similarity, minor substituent changes (e.g., chloro position) may drastically alter bioactivity, as seen in equation-based models ().
Q & A
Q. What are the established synthetic methodologies for this compound?
The synthesis typically involves multi-step reactions starting with the formation of the pyrido[2,3-d]pyrimidine core via cyclocondensation of substituted pyrimidine precursors. Subsequent steps include functionalization with the 3-chlorophenyl group and esterification with isobutyl alcohol. Key intermediates are purified using column chromatography, and reaction conditions (e.g., reflux in anhydrous solvents like DMF or THF) are critical for yield optimization .
Methodological Answer:
- Step 1: Synthesize the pyrido[2,3-d]pyrimidine core via cyclocondensation of a β-keto ester with a substituted urea derivative under reflux in DMF (120°C, 12 h).
- Step 2: Introduce the 3-chlorophenyl group via nucleophilic aromatic substitution (e.g., using 3-chlorophenylboronic acid in a Pd-catalyzed coupling reaction).
- Step 3: Perform esterification with isobutyl chloride in the presence of a base (e.g., K₂CO₃) to yield the final product.
- Purification: Use gradient elution in column chromatography (silica gel, hexane/ethyl acetate) to isolate the compound (>95% purity) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS) are essential for verifying the compound’s structure, while High-Performance Liquid Chromatography (HPLC) ensures purity. NMR confirms substituent positions (e.g., methyl groups at positions 1,3,7), and MS validates the molecular ion peak (e.g., [M+H]⁺) .
Methodological Answer:
- ¹H NMR: Identify signals for the isobutyl ester (δ 0.9–1.2 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) and aromatic protons (δ 7.2–7.5 ppm for 3-chlorophenyl).
- HPLC: Use a C18 column (acetonitrile/water gradient) to confirm purity ≥95% with a retention time matching the standard.
- MS (ESI): Observe the molecular ion at m/z corresponding to the molecular formula (e.g., C₂₀H₂₂ClN₃O₄) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Systematic parameter screening is required to balance competing reaction pathways. For example, the cyclocondensation step is sensitive to temperature and solvent polarity, while esterification requires strict anhydrous conditions to avoid hydrolysis.
Methodological Answer:
- Temperature Optimization: Test cyclocondensation at 100–140°C to maximize ring closure while minimizing decomposition.
- Solvent Selection: Compare yields in DMF (polar aprotic) vs. THF (less polar) to identify ideal dielectric constant for intermediate stability.
- Catalyst Screening: Evaluate Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency in introducing the 3-chlorophenyl group.
- Real-Time Monitoring: Use TLC or inline IR spectroscopy to track reaction progress and terminate steps at optimal conversion .
Q. How can contradictions in biological activity data for pyridopyrimidine derivatives be resolved?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities in test compounds. Comparative studies using standardized protocols and rigorously characterized analogs are critical.
Methodological Answer:
- Assay Standardization: Replicate reported experiments using identical cell lines (e.g., HeLa vs. MCF-7) and compound batches (≥95% purity).
- Structure-Activity Relationship (SAR) Analysis: Synthesize analogs (e.g., varying substituents at positions 3-chlorophenyl or isobutyl) to isolate contributing structural motifs.
- Meta-Analysis: Cross-reference data from peer-reviewed studies to identify trends (e.g., chlorine substitution enhances kinase inhibition) .
Q. How does the substitution pattern influence reactivity and bioactivity?
The 3-chlorophenyl group enhances electrophilic aromatic substitution reactivity during synthesis and may improve binding to hydrophobic enzyme pockets. The isobutyl ester affects solubility and metabolic stability.
Methodological Answer:
- Reactivity Studies: Compare coupling efficiency of 3-chlorophenyl vs. unsubstituted phenyl boronic acids in Pd-catalyzed reactions.
- Bioactivity Profiling: Test ester analogs (e.g., methyl, ethyl, isobutyl) in enzyme inhibition assays (e.g., cyclooxygenase-2) to correlate lipophilicity with activity.
- Computational Modeling: Perform docking simulations to predict interactions between the 3-chlorophenyl group and target proteins (e.g., kinases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

